molecular formula C21H32N2 B10773282 3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine

3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine

Cat. No.: B10773282
M. Wt: 312.5 g/mol
InChI Key: LOBKJLMNXXPMNQ-UHFFFAOYSA-N
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Description

3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine is an organic compound with a complex structure that includes a pyridine ring and a long aliphatic chain with multiple double bonds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine typically involves multiple steps, starting from simpler organic molecules. One common approach is to first synthesize the aliphatic chain with the desired double bonds and methyl groups, followed by the introduction of the pyridine ring through a nucleophilic substitution reaction. The final step involves the formation of the amine group through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of high-pressure reactors can be employed to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The double bonds in the aliphatic chain can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Saturated aliphatic amines

    Substitution: Various substituted pyridine derivatives

Scientific Research Applications

3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine involves its interaction with specific molecular targets. The pyridine ring can bind to metal ions, making it useful in coordination chemistry. The aliphatic chain can interact with lipid membranes, potentially affecting membrane fluidity and function. The compound’s amine group can form hydrogen bonds with various biomolecules, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Nerolidol: 3,7,11-trimethyl-1,6,10-dodecatrien-3-ol

    Farnesal: 3,7,11-trimethyl-2,6,10-dodecatrienal

Uniqueness

3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and potential biological activities compared to similar compounds like nerolidol and farnesal. The combination of the aliphatic chain with multiple double bonds and the pyridine ring makes it a versatile compound for various applications.

Properties

Molecular Formula

C21H32N2

Molecular Weight

312.5 g/mol

IUPAC Name

3,7,11-trimethyl-N-(pyridin-3-ylmethyl)dodeca-2,6,10-trien-1-amine

InChI

InChI=1S/C21H32N2/c1-18(2)8-5-9-19(3)10-6-11-20(4)13-15-23-17-21-12-7-14-22-16-21/h7-8,10,12-14,16,23H,5-6,9,11,15,17H2,1-4H3

InChI Key

LOBKJLMNXXPMNQ-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(=CCCC(=CCNCC1=CN=CC=C1)C)C)C

Origin of Product

United States

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